molecular formula C10H18N2O4 B2602899 (S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate CAS No. 1821811-20-4

(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate

Cat. No.: B2602899
CAS No.: 1821811-20-4
M. Wt: 230.264
InChI Key: ZSWWTDBVKVWIAD-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol It is a morpholine derivative that features a tert-butyl group, a carbamoyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring structure, combined with the tert-butyl and carbamoyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl (2S)-2-carbamoylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWTDBVKVWIAD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821811-20-4
Record name tert-butyl (2S)-2-carbamoylmorpholine-4-carboxylate
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